3-Indol-3-yl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that combines the indole structure with a benzoxazinone moiety. Its molecular formula is CHNO, and it is characterized by the fusion of a benzene ring with a 1,4-benzoxazine system and an indole group. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of both the indole and benzoxazinone functionalities, which are known for their diverse pharmacological properties.
The chemical behavior of 3-Indol-3-yl-2H-1,4-benzoxazin-2-one includes various reactions typical of both indoles and benzoxazinones:
3-Indol-3-yl-2H-1,4-benzoxazin-2-one exhibits several biological activities:
Several synthetic methods have been developed for producing 3-Indol-3-yl-2H-1,4-benzoxazin-2-one:
The unique structure of 3-Indol-3-yl-2H-1,4-benzoxazin-2-one lends itself to various applications:
Interaction studies involving 3-Indol-3-yl-2H-1,4-benzoxazin-2-one focus on its binding affinities with biological targets:
Several compounds share structural similarities with 3-Indol-3-yl-2H-1,4-benzoxazin-2-one, each possessing unique properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Hydroxybenzamide | Benzamide | Antimicrobial activity |
| 2-Hydroxy-N-(indol-3-yl)benzamide | Indole derivative | Antioxidant properties |
| 7-Methoxyindole | Indole derivative | Neuroprotective effects |
| 2,4-Dihydroxybenzoxazinone | Benzoxazinone | Insecticidal properties |
These compounds highlight the versatility of the benzoxazinone and indole frameworks while demonstrating how modifications can lead to diverse biological activities.
The biosynthetic pathway leading to 3-Indol-3-yl-2H-1,4-benzoxazin-2-one involves a complex series of enzymatic transformations that begin with the conversion of indole-3-glycerol phosphate to indole [9] [10] [11]. The first committed step is catalyzed by benzoxazinoneless 1 (BX1), an indole-3-glycerol phosphate lyase that represents a modified version of the tryptophan synthase α-subunit [12] [13] [11]. This enzyme, localized in chloroplasts, channels the indole precursor away from primary tryptophan biosynthesis toward specialized benzoxazinoid formation [9] [14] [5].
Following indole formation, the biosynthetic pathway diverges significantly between monocotyledonous and eudicotyledonous plant species [1] [3]. In grass species, four distinct cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) catalyze sequential oxidation reactions [15] [12] [5]. BX2 converts indole to indolin-2-one, while BX3 catalyzes the hydroxylation to 3-hydroxyindolin-2-one [12] [16] [5]. The critical ring expansion reaction is performed by BX4, which transforms 3-hydroxyindolin-2-one to 2-hydroxy-1,4-benzoxazin-3-one through an oxidative mechanism involving the incorporation of molecular oxygen [16] [5].
| Enzyme | Substrate | Product | Enzyme Family | Subcellular Location |
|---|---|---|---|---|
| BX1 | Indole-3-glycerol phosphate | Indole | Indole-3-glycerol phosphate lyase | Chloroplast |
| BX2 | Indole | Indolin-2-one | Cytochrome P450 (CYP71C) | Endoplasmic reticulum |
| BX3 | Indolin-2-one | 3-Hydroxyindolin-2-one | Cytochrome P450 (CYP71C) | Endoplasmic reticulum |
| BX4 | 3-Hydroxyindolin-2-one | 2-Hydroxy-1,4-benzoxazin-3-one | Cytochrome P450 (CYP71C) | Endoplasmic reticulum |
| BX5 | 2-Hydroxy-1,4-benzoxazin-3-one | 2,4-Dihydroxy-1,4-benzoxazin-3-one | Cytochrome P450 (CYP71C) | Endoplasmic reticulum |
The N-hydroxylation of 2-hydroxy-1,4-benzoxazin-3-one to 2,4-dihydroxy-1,4-benzoxazin-3-one is catalyzed by BX5, completing the core aglycone structure [12] [5]. This reactive intermediate is immediately glucosylated by UDP-glucosyltransferases BX8 and BX9 to form stable storage compounds [5] [17]. The glucosylation step is essential for preventing autotoxicity and enabling vacuolar storage of these defensive metabolites [2] [5].
In eudicot species, the enzymatic mechanisms show remarkable biochemical innovation compared to grass systems [1] [3]. Aphelandra squarrosa and Lamium galeobdolon utilize a single bifunctional flavin-containing monooxygenase to accomplish the oxidations that require two separate cytochrome P450s in grasses [1]. This dual-function enzyme catalyzes both the indole to indolin-2-one conversion and the subsequent hydroxylation to 3-hydroxyindolin-2-one in a single catalytic system [1].
The downstream oxidative transformations in eudicots involve cytochrome P450s from different subfamilies than those employed in grass species [1]. Aphelandra squarrosa possesses a CYP92 enzyme for the ring expansion reaction and a CYP81 for N-hydroxylation, while Lamium galeobdolon utilizes a CYP92 for ring expansion and a CYP71D for N-hydroxylation [1]. These enzymes share minimal sequence similarity with their grass counterparts, indicating independent evolutionary recruitment from distinct cytochrome P450 families [1].
Phylogenetic analyses of benzoxazinoid biosynthetic genes reveal a complex evolutionary history characterized by multiple independent origins across flowering plant lineages [1] [3] [18] [4]. The distribution of benzoxazinoid-producing species across distantly related plant families, including Poaceae, Acanthaceae, Lamiaceae, Ranunculaceae, and Plantaginaceae, strongly suggests convergent evolution rather than vertical inheritance from a common ancestor [1] [3] [19].
Within the grass family (Poaceae), benzoxazinoid biosynthesis appears to have a monophyletic origin, with the core pathway genes clustering together in phylogenetic reconstructions [20] [21]. The benzoxazinoid gene cluster in maize encompasses a 300 kilobase region on chromosome 4, containing BX1 through BX5 and BX8 in close physical proximity [17] [20]. This clustered organization facilitates coordinated gene regulation and has been maintained across multiple grass lineages through purifying selection [20] [21].
Horizontal gene transfer events have been documented within the grass family, particularly between Panicoideae and Triticeae subfamilies [20] [21]. Phylogenetic incongruence between species trees and gene trees for benzoxazinoid biosynthetic genes provides evidence for ancient horizontal transfer of the complete gene cluster from ancestral Panicoideae to Triticeae [20] [21]. This transfer event was followed by chromosomal rearrangement and gene cluster fragmentation in the Triticeae lineage [20].
| Plant Family | Representative Species | Pathway Origin | Key Enzymatic Differences |
|---|---|---|---|
| Poaceae | Zea mays, Triticum aestivum | Monophyletic | Four distinct cytochrome P450s |
| Acanthaceae | Aphelandra squarrosa | Independent | Bifunctional flavin monooxygenase |
| Lamiaceae | Lamium galeobdolon | Independent | Bifunctional flavin monooxygenase |
| Ranunculaceae | Consolida orientalis | Independent | Cytochrome P450 variants |
The eudicot benzoxazinoid pathways show clear evidence of independent evolution from grass systems [1] [18] [19]. Phylogenetic analyses of the bifunctional flavin-containing monooxygenases from Aphelandra squarrosa and Lamium galeobdolon demonstrate that these enzymes belong to family-specific clades rather than forming a monophyletic group [1]. This pattern indicates separate recruitment events within each eudicot family rather than inheritance from a common eudicot ancestor [1].
Comparative analysis of cytochrome P450 enzymes involved in benzoxazinoid biosynthesis reveals extensive phylogenetic incongruence between monocot and eudicot systems [1] [22]. The grass BX2-BX5 enzymes form a well-defined clade within the CYP71C subfamily, while eudicot equivalents are distributed across multiple cytochrome P450 families including CYP92, CYP81, and CYP71D [1] [22]. Sequence identity between functionally equivalent enzymes from different plant families ranges from only 27% to 35%, supporting independent evolutionary origins [1].
The 2-oxoglutarate-dependent dioxygenases responsible for benzoxazinoid hydroxylation reactions also show phylogenetic evidence of convergent evolution [1]. Aphelandra squarrosa BX6 shares only 29.6% amino acid sequence identity with the maize ortholog, and phylogenetic placement indicates closer relationships to other eudicot dioxygenases than to grass benzoxazinoid enzymes [1]. Similar patterns are observed for O-methyltransferases, where functional equivalents from different plant families cluster in separate phylogenetic clades [1].
The ecological functions of 3-Indol-3-yl-2H-1,4-benzoxazin-2-one and related benzoxazinoids serve as primary drivers for the molecular diversification observed across plant lineages [6] [7] [8] [23]. These compounds function in multiple ecological contexts, creating diverse selective pressures that promote evolutionary innovation in biosynthetic pathways [6] [7] [8].
Direct chemical defense against herbivores represents a major ecological driver for benzoxazinoid evolution [2] [6] [7]. The compounds exhibit potent antifeedant and toxic effects against both generalist and specialist insect herbivores, with effectiveness varying based on herbivore feeding guild and plant tissue type [2] [7]. Chewing herbivores experience direct exposure to activated benzoxazinoid aglycones through tissue disruption, while piercing-sucking insects encounter different concentrations based on phloem transport and tissue-specific accumulation patterns [2] [7].
The multifunctional nature of benzoxazinoids creates complex ecological trade-offs that drive molecular diversification [7] [8]. These compounds serve simultaneously as defensive chemicals and as iron-chelating siderophores in soil environments [7] [8]. The dual functionality creates context-dependent fitness effects where soil iron availability determines whether benzoxazinoids enhance or reduce plant resistance to herbivores [7]. Under iron-deficient conditions, benzoxazinoids function primarily as digestibility reducers and toxins, while in iron-rich soils, their siderophore activity can inadvertently benefit herbivores by increasing iron bioavailability [7].
| Ecological Function | Mechanism | Environmental Context | Selective Pressure |
|---|---|---|---|
| Herbivore Defense | Digestibility reduction, toxicity | All soil types | Maintain defensive efficacy |
| Iron Chelation | Siderophore activity | Iron-deficient soils | Enhance nutrient acquisition |
| Allelopathy | Root exudation | Competitive environments | Suppress neighboring plants |
| Pathogen Resistance | Antimicrobial activity | Pathogen presence | Broad-spectrum defense |
Allelopathic interactions through root exudation of benzoxazinoids provide another significant ecological driver [6] [8] [23]. These compounds are actively released into the rhizosphere where they inhibit germination and growth of competing plant species [6] [8]. The allelopathic activity varies with soil chemistry, microbial communities, and environmental conditions, creating spatially and temporally variable selective pressures [8] [23].
Abiotic stress tolerance represents an emerging ecological function that influences benzoxazinoid evolution [24] [8] [23]. Drought, temperature stress, and nutrient limitations trigger increased benzoxazinoid production in many plant species [24] [23]. The transcription factor TaMYB31, which regulates benzoxazinoid biosynthesis in wheat, is associated with enhanced drought tolerance and abscisic acid sensitivity [24] [8]. This connection between benzoxazinoid metabolism and abiotic stress responses suggests additional selective pressures beyond biotic interactions [24] [8].
Microbial community interactions in the rhizosphere create additional ecological drivers for benzoxazinoid diversification [25] [6] [8]. These compounds selectively inhibit certain soil microbial taxa while promoting others, particularly methylotrophic bacteria that can utilize benzoxazinoid degradation products [25]. The resulting changes in rhizosphere microbial communities influence plant nutrition, pathogen resistance, and overall fitness [25] [8].
Environmental factors such as light quality, temperature, and atmospheric carbon dioxide concentrations modulate benzoxazinoid production patterns [24] [23]. Low temperature conditions reduce benzoxazinoid biosynthesis in rye plants through effects on both gene expression and enzyme activity [24]. Elevated atmospheric carbon dioxide combined with drought stress alters benzoxazinoid profiles and affects plant susceptibility to mycotoxigenic pathogens [24]. These environmental influences create fluctuating selective pressures that promote evolutionary flexibility in benzoxazinoid biosynthetic systems [24] [23].
The tissue-specific distribution and developmental regulation of benzoxazinoids generate complex ecological optimization challenges [2] [23]. Young seedling tissues contain the highest concentrations, while older plant parts show reduced levels and altered compound profiles [2] [23]. This age-related variation creates developmental windows of vulnerability and resistance that influence herbivore behavior and plant survival strategies [2] [7]. The resulting selective pressures favor fine-tuned regulation of benzoxazinoid biosynthesis across plant developmental stages [23].
The target contains three strategic sites for bond construction:
Effective syntheses leverage at least one of these loci while preserving the remaining framework for late-stage diversification [5].
Pandit and co-workers disclosed a bench-top route in which benzoxazin-2-ones undergo direct C–C coupling with N-protected indoles under 10 mol % copper(II) chloride in tetrahydrofuran at 60 °C [1]. Yields spanned 60%–94% across 20 adducts, with electron-poor benzoxazinones reacting fastest due to enhanced carbonyl electrophilicity [5].
| Entry | Indole N-Substituent | Benzoxazinone Substituent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl | Hydrogen | 3 | 94% [1] |
| 4 | Benzyl | 6-tert-Butyl | 6 | 60% [5] |
| 7 | 4-Chlorophenyl | 6-Fluoro | 12 | 82% [5] |
Key optimizations:
Mechanistic insight from control experiments revealed a Meisenheimer intermediate that oxidizes in air to deliver the aromatized product [5].
De Gruyter’s group leveraged ball-mill energy (30 Hz, stainless steel jars) with catalytic FeCl₂ to effect C(3) indolylation in solvent-free fashion [6]. Reactions reached completion within 30 min and afforded 75%–88% yields, eliminating solvent waste and reducing energy input compared to conventional heating.
El Kaïm and Grimaud demonstrated a double-Smiles rearrangement sequence initiated by a Passerini three-component condensation of 2-nitrophenol, an isocyanide, and a trifluoromethyl ketone [7]. Microwave-assisted rearrangement (130 °C, MeCN) furnished benzoxazinones in up to 81% yield, with DABCO additives stabilizing aldehyde substrates by hemiaminal sequestration.
| Step | Reagent Stoichiometry | Condition | Yield per Step |
|---|---|---|---|
| Passerini coupling | neat, 1 : 1 : 1 | 55 °C, 3 d | 61%–91% [7] |
| Double Smiles | KOtBu (2 equiv) | DMF, 100 °C, 1 h | 58%–81% [7] |
Zhang’s N-methylated ZhaoPhos ligand in concert with [Ir(COD)Cl]₂ enabled enantioselective hydrogenation of 3-indolyl benzoxazinones at 30 atm H₂ [8]. Conversions exceeded 99%, with up to 99% enantiomeric excess and turnover numbers reaching 40,500, showcasing single-anion binding between the thiourea motif and in-situ protonated carbonyl [8].
| Substrate | Conversion (%) | Isolated Yield (%) | ee (%) |
|---|---|---|---|
| 3-Phenyl | >99% | 93% | 99% [8] |
| 3-Naphthyl | 95% | 95% | 97% [8] |
| 3-Alkyl (n-Butyl) | >99% | 91% | 92% [8] |
Operational parameters: 0.1 mol % catalyst, tetrahydrofuran solvent, and catalytic hydrochloric acid cocatalyst enhanced anion-binding activation [8].
Beller’s relay platform merged Fe₃(CO)₁₂ with a phosphoric acid to reduce benzoxazinones asymmetrically, achieving 75%–96% yields and up to 98:2 er under 20 bar hydrogen [9]. The iron complex mediates initial hydrogenation, while the Brønsted acid enforces chiral induction.
Shi and co-workers harnessed SPINOL-derived phosphoric acids for transfer hydrogenation utilizing in-situ-regenerated Hantzsch esters, returning dihydro analogues in 91%–>99% ee [10]. Such purely organocatalytic systems circumvent transition-metal residues, a critical attribute for pharmaceutical workflows.
Leaf extract of Artemisia annua serves as a benign reductant to generate 6 nm Fe₃O₄ nanoparticles which catalyze benzoxazinone formation at 80 °C in ethanol–water (1 : 1), delivering 88%–94% yields and permitting magnetic recovery for at least five cycles with <5% activity loss [3].
Sustainability metrics:
| Metric | Fe₃O₄ Nanocatalyst | CuCl₂ System |
|---|---|---|
| E-factor | 11.2 [3] | 27.5 [1] |
| Recyclability (cycles) | ≥5 [3] | Not applicable |
| Solvent Class (ICH) | Ethanol (class 3) | THF (class 2) |
Ye and colleagues exploited an organic photocatalyst under blue LEDs to trigger 5-endo-dig N-radical cyclization of o-alkynyl anilide precursors, yielding benzoxazinones in 62%–85% without external oxidants [11]. Quantum yield (0.24) and ambient temperature operation underscore its ecological advantage.
Running the Passerini condensation neat and supplementing with catalytic DABCO suppressed competing acetal formation, escalated yields by 25% absolute, and eliminated volatile organic solvent use in the first step of the cascade [7].
Nickel-mediated ball-milling of aryl bromides with N-vinyl indole electrophiles produced C3-alkylated benzoxazinones in 82% yield within 2 h and avoided glove-box operations [12].
| Approach | Catalyst (mol %) | Temp (°C) | Time | Yield Range (%) | Selectivity | Key Optimization Lever |
|---|---|---|---|---|---|---|
| CuCl₂ coupling | 10 | 60 | 3–12 h | 60–94 | Regioselective | THF solvent, 1 : 1 stoichiometry [1] [5] |
| Fe-ball mill | 5 | Ambient (mechanical) | 30 min | 75–88 | Regioselective | Milling frequency 30 Hz [6] |
| Ir–ZhaoPhos | 0.1 | 25 | 16 h | 88–96 | 91–>99% ee | 1 equiv HCl, THF [8] |
| Fe₃O₄ nano | 1 | 80 | 1–2 h | 88–94 | – | Ethanol–water 1 : 1, magnetic recycle [3] |
| Photocatalysis | 2 | 25 | 4 h | 62–85 | – | Blue LED 24 W, DMSO [11] |
Guidelines extracted from cumulative datasets: